molecular formula C23H15ClF2N2O2S B2686347 1-[(4-Chlorophenyl)methyl]-3'-(3,4-difluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione CAS No. 894568-77-5

1-[(4-Chlorophenyl)methyl]-3'-(3,4-difluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B2686347
CAS No.: 894568-77-5
M. Wt: 456.89
InChI Key: XXEWORXZTNGJDG-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-3’-(3,4-difluorophenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of indole and thiazolidine moieties in its structure suggests potential biological activities, making it a subject of interest in medicinal chemistry.

Preparation Methods

The synthesis of 1-[(4-Chlorophenyl)methyl]-3’-(3,4-difluorophenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione typically involves multi-step reactions. The synthetic route often starts with the preparation of the indole and thiazolidine precursors. These precursors are then subjected to a series of reactions, including nucleophilic substitution and cyclization, to form the spiro compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-[(4-Chlorophenyl)methyl]-3’-(3,4-difluorophenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and difluorophenyl groups.

    Cyclization: The formation of the spiro structure itself is a result of a cyclization reaction.

Scientific Research Applications

1-[(4-Chlorophenyl)methyl]-3’-(3,4-difluorophenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure suggests potential interactions with biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial effects.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methyl]-3’-(3,4-difluorophenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can bind to various receptors, while the thiazolidine ring may interact with enzyme active sites. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-[(4-Chlorophenyl)methyl]-3’-(3,4-difluorophenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione can be compared with other spiro compounds and indole derivatives. Similar compounds include:

    Spiro[indole-3,2’-[1,3]thiazolidine] derivatives: These compounds share the spiro structure and may exhibit similar biological activities.

    Indole derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol are well-known for their biological activities and can be compared in terms of their therapeutic potential.

    Thiazolidine derivatives: These compounds are known for their antimicrobial and anti-inflammatory properties.

The uniqueness of 1-[(4-Chlorophenyl)methyl]-3’-(3,4-difluorophenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione lies in its combined structural features, which may result in distinct biological activities and applications.

Properties

IUPAC Name

1'-[(4-chlorophenyl)methyl]-3-(3,4-difluorophenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClF2N2O2S/c24-15-7-5-14(6-8-15)12-27-20-4-2-1-3-17(20)23(22(27)30)28(21(29)13-31-23)16-9-10-18(25)19(26)11-16/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEWORXZTNGJDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl)C5=CC(=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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